2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine
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Overview
Description
2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core linked to a piperazine ring, which is further connected to an imidazo[1,2-b]pyridazine moiety. This compound is of significant interest due to its potential pharmacological applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine typically involves multi-step organic synthesis The process begins with the preparation of the imidazo[1,2-b]pyridazine core, which is then functionalized to introduce the cyclopropyl groupThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific bonds and interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar pharmacological activities.
Pyrimidine derivatives: Compounds with a pyrimidine core are widely studied for their therapeutic potential and can serve as analogs for comparison.
Uniqueness
What sets 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine apart is its unique combination of structural elements, which confer specific pharmacological properties. The presence of the cyclopropyl group, the imidazo[1,2-b]pyridazine moiety, and the piperazine ring all contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-17(23-8-10-24(11-9-23)18-19-6-1-7-20-18)14-4-5-16-21-15(13-2-3-13)12-25(16)22-14/h1,4-7,12-13H,2-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXGGRHJYNRXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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